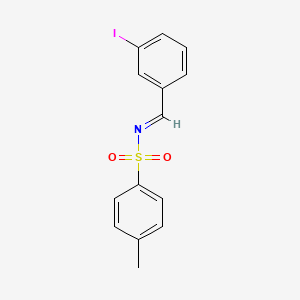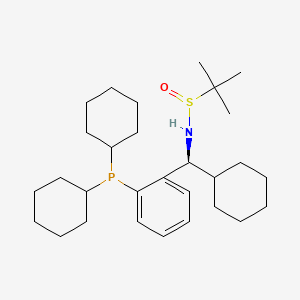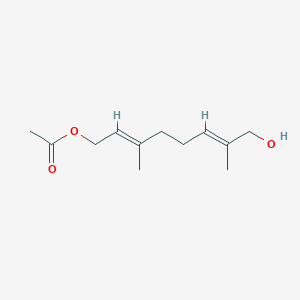
N-(3-Iodobenzylidene)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Iodobenzylidene)-4-methylbenzenesulfonamide is an organic compound that features an iodobenzylidene group attached to a methylbenzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodobenzylidene)-4-methylbenzenesulfonamide typically involves the reaction of 3-iodobenzaldehyde with 4-methylbenzenesulfonamide under specific conditions. One common method is the condensation reaction, where the aldehyde group of 3-iodobenzaldehyde reacts with the amine group of 4-methylbenzenesulfonamide in the presence of a suitable catalyst or under acidic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Iodobenzylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, the sulfonamide group can be reduced to an amine under reducing conditions.
Condensation Reactions: The compound can participate in further condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as potassium carbonate.
Oxidation and Reduction: Reagents like sodium borohydride for reduction or potassium permanganate for oxidation are commonly used.
Condensation Reactions: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylidene derivatives, while oxidation and reduction can produce different functionalized sulfonamides.
Aplicaciones Científicas De Investigación
N-(3-Iodobenzylidene)-4-methylbenzenesulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(3-Iodobenzylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The iodine atom in the benzylidene group can participate in electrophilic aromatic substitution reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-(5-Chloro-2-hydroxy-3-iodobenzylidene)hydrazine-1-carboxamide: This compound has a similar benzylidene structure but with different substituents, leading to distinct chemical and biological properties.
N-Iodosuccinimide: While not structurally similar, it shares the iodine functional group and is used in similar iodination reactions.
Uniqueness
N-(3-Iodobenzylidene)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C14H12INO2S |
|---|---|
Peso molecular |
385.22 g/mol |
Nombre IUPAC |
(NE)-N-[(3-iodophenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12INO2S/c1-11-5-7-14(8-6-11)19(17,18)16-10-12-3-2-4-13(15)9-12/h2-10H,1H3/b16-10+ |
Clave InChI |
WPJHJBMMPLXYLS-MHWRWJLKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC(=CC=C2)I |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13650449.png)
